molecular formula C17H14N4OS B3260836 2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)acetamide CAS No. 335215-64-0

2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)acetamide

Cat. No.: B3260836
CAS No.: 335215-64-0
M. Wt: 322.4 g/mol
InChI Key: OVUWIVDIMTZZPB-UHFFFAOYSA-N
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Description

Significance of Triazine Scaffolds in Heterocyclic Chemistry Research

The 1,2,4-triazine (B1199460) ring is a six-membered heterocyclic system containing three nitrogen atoms, which is considered an important pharmacophore in medicinal chemistry. nih.govresearchgate.net This structural motif is a weak base and is more susceptible to nucleophilic substitution than electrophilic substitution. researchgate.netnih.gov The versatility of the triazine scaffold has led to the synthesis of numerous derivatives that have been explored for a wide range of biological activities. nih.govijpsr.info

Researchers consider the triazine nucleus an intriguing core moiety for the development of future therapeutic agents. researchgate.netnih.gov Its derivatives have shown potential in various applications, including as anticancer, anticonvulsant, and antimicrobial agents. nih.govnih.govresearchgate.net The structural flexibility of the triazine ring allows for modifications that can lead to compounds with diverse pharmacological profiles, making it a "privileged scaffold" in drug discovery. nih.gov Beyond medicine, triazine derivatives are also important in materials science, where they can be used as building blocks for functional π-systems like chromophores and fluorophores. researchgate.net

Role of Thioacetamide (B46855) Moieties in Organic Synthesis and Functionalization

The thioacetamide moiety (CH₃CSNH₂) is a versatile organosulfur compound that serves as a key building block in organic synthesis. wikipedia.org It is primarily utilized as a source of sulfide ions, often generated in situ upon hydrolysis, which circumvents the need to handle toxic hydrogen sulfide gas directly. marketpublishers.comchemiis.com This property makes it invaluable for the synthesis of sulfur-containing heterocyclic compounds and other organosulfur molecules. chemiis.com

In synthetic chemistry, the thioacetamide group excels as a sulfur donor for creating carbon-sulfur bonds, which are fundamental to many pharmaceuticals and agrochemicals. marketpublishers.com It is also used as an intermediate in the production of sulfur-based dyes and pigments. chemiis.com The reactivity of the thioacetamide linker allows it to be incorporated into more complex molecules, though modifications to its structure, such as adding a methyl branch, can lead to a significant loss of activity in certain contexts. mdpi.com

Overview of Diphenyl Substitution Patterns in Triazine Derivatives and their Research Implications

The incorporation of two phenyl groups at the 5- and 6-positions of the 1,2,4-triazine ring significantly influences the molecule's properties and reactivity. This 5,6-diphenyl substitution pattern is a key feature in a variety of synthesized derivatives. tandfonline.com The presence of these bulky aromatic rings can affect the molecule's conformation and steric hindrance, which in turn can modulate its interaction with biological targets.

Research has shown that 5,6-diaryl-1,2,4-triazine derivatives are a subject of significant investigation. tandfonline.com For instance, the starting material 5,6-diphenyl-1,2,4-triazine-3-thiol (B1216367) is prepared through the cyclization of benzil (B1666583) with thiosemicarbazide (B42300). researchgate.net This precursor is then used to synthesize a range of more complex molecules. researchgate.netresearchgate.net The specific nature of the aryl groups (e.g., phenyl, or substituted phenyl rings) can have a profound impact on the biological activity of the final compound. tandfonline.comnih.gov

Contextualizing 2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)acetamide within Current Academic Investigations

The compound this compound belongs to a class of molecules that has been synthesized and studied for its potential biological activities. researchgate.netnih.gov It is part of a broader family of N-arylacetamides derived from the 5,6-diphenyl-1,2,4-triazine (B1616786) core. researchgate.net

Recent research has focused on synthesizing series of these compounds to explore their therapeutic potential. For example, a novel series of 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)-N-arylacetamides was synthesized and evaluated for α-glucosidase inhibitory activity. researchgate.netnih.gov The findings indicated that many of these newly synthesized compounds exhibited potent inhibitory activity against the enzyme. nih.gov The synthesis of the core structure often begins with 3-mercapto-5,6-diphenyl-1,2,4-triazine, which is then reacted with reagents like 2-chloroacetamide (B119443) to form the desired thioacetamide conjugate. researchgate.netasianpubs.org These investigations highlight the ongoing academic interest in this specific molecular framework for developing new chemical entities with potential pharmacological applications.

Compound Data

Below are tables detailing the properties of the primary compound discussed in this article.

Table 1: Chemical Identification

Identifier Value
Compound Name This compound
CAS Number 335215-64-0 sigmaaldrich.com

| Molecular Formula | C₁₇H₁₄N₄OS sigmaaldrich.com |

Table 2: Research Context

Research Area Findings
Enzyme Inhibition Derivatives of this compound have been synthesized and evaluated as potent α-glucosidase inhibitors. researchgate.netnih.gov
Synthetic Precursor The core structure is typically synthesized from 5,6-diphenyl-1,2,4-triazine-3-thiol. researchgate.netresearchgate.net

| Structural Analogues | Research includes the synthesis of various N-arylacetamide derivatives to explore structure-activity relationships. researchgate.netnih.gov |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS/c18-14(22)11-23-17-19-15(12-7-3-1-4-8-12)16(20-21-17)13-9-5-2-6-10-13/h1-10H,11H2,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUWIVDIMTZZPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)SCC(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701327777
Record name 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701327777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672309
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

335215-64-0
Record name 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701327777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-((5,6-DIPHENYL-1,2,4-TRIAZIN-3-YL)THIO)ACETAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Spectroscopic and Structural Elucidation of 2 5,6 Diphenyl 1,2,4 Triazin 3 Yl Thio Acetamide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation spectra, the precise connectivity and spatial arrangement of atoms can be determined.

Proton (¹H) NMR Spectral Analysis and Chemical Shift Interpretation

The ¹H NMR spectrum provides detailed information about the chemical environment of protons in a molecule. In the case of 2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)acetamide, the spectrum can be divided into distinct regions corresponding to the aromatic protons of the diphenyltriazine core, the methylene (B1212753) protons of the thioacetamide (B46855) linker, and the amide protons.

Analysis of a closely related compound, N-carbamoyl-2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetamide, reveals key proton signals. researchgate.net The methylene protons (SCH₂) adjacent to the sulfur atom are expected to appear as a singlet, and have been reported at approximately 4.0 ppm. researchgate.net This downfield shift from a typical alkane is due to the deshielding effect of the adjacent sulfur atom and the triazine ring.

The ten protons of the two phenyl rings at the 5 and 6 positions of the triazine ring typically resonate in the aromatic region, generally observed as a complex multiplet between 7.0 and 7.9 ppm. researchgate.net The amide (NH₂) protons are often broad and their chemical shift can be solvent and concentration-dependent, but have been noted in a related structure around 8.0 ppm. researchgate.net

Interactive Data Table: ¹H NMR Chemical Shifts for this compound and Analogues

Proton Assignment Expected Chemical Shift (δ, ppm) Observed Chemical Shift (δ, ppm) in Analogue researchgate.net Multiplicity
Phenyl-H7.20-8.007.0-7.9Multiplet
SCH₂~4.004.0Singlet
CONH₂Variable (5.0-9.0)8.0Broad Singlet

Carbon-13 (¹³C) NMR Spectral Analysis and Carbon Framework Elucidation

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the electronic environment of each carbon atom. For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, the triazine ring carbons, and the methylene carbon.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Amide)165-175
C3, C5, C6 (Triazine Ring)145-165
Phenyl C-ipso130-140
Phenyl C-ortho, C-meta, C-para125-135
SCH₂30-40

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Confirmation

For complex molecules, two-dimensional (2D) NMR techniques are crucial for unambiguous assignment of ¹H and ¹³C signals.

COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks. For the title compound, COSY would primarily show correlations between the coupled protons within each of the two phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This would definitively link the methylene proton signal at ~4.0 ppm to its corresponding carbon signal and the aromatic proton signals to their respective carbon signals.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy provides direct information about the functional groups present in a molecule.

The Infrared (IR) spectrum of this compound would be characterized by several key absorption bands. A crucial band for the confirmation of the acetamide (B32628) group is the C=O stretching vibration, which is reported to appear at 1678 cm⁻¹. researchgate.net This is a shift from the precursor ester, which shows a C=O stretch at 1730 cm⁻¹. researchgate.net The N-H stretching vibrations of the primary amide would be expected in the region of 3200-3400 cm⁻¹ as one or two sharp to medium bands. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C=C and C=N stretching vibrations from the phenyl and triazine rings would appear in the 1400-1600 cm⁻¹ region.

Raman spectroscopy , being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. The symmetric stretching of the phenyl rings would be expected to give rise to strong Raman bands. In a related diphenyl-1,2,4-triazine derivative, a strong Raman band was observed at 278 cm⁻¹, which is in the low-frequency region where skeletal vibrations and vibrations involving heavier atoms like sulfur occur. researchgate.net

Interactive Data Table: Key Vibrational Frequencies

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Reported IR Frequency (cm⁻¹) researchgate.net Expected Raman Signal
Amide (CONH₂)N-H Stretch3200-3400-Weak
Amide (CONH₂)C=O Stretch1660-16901678Medium
AromaticC-H Stretch>3000-Strong
Aromatic/TriazineC=C / C=N Stretch1400-1600-Strong
ThioetherC-S Stretch600-800-Medium-Strong

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through analysis of its fragmentation patterns. For this compound (C₁₇H₁₄N₄OS), the expected molecular weight is approximately 334.4 g/mol . The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to this mass.

The fragmentation of the molecular ion would provide valuable structural information. Key fragmentation pathways would likely involve:

Alpha-cleavage adjacent to the sulfur atom, leading to the loss of the acetamide group or parts of it. A prominent fragment would be expected from the cleavage of the S-CH₂ bond, resulting in the stable 5,6-diphenyl-1,2,4-triazin-3-ylthio cation.

Cleavage of the amide group , potentially leading to the loss of NH₂ (mass 16) or CONH₂ (mass 44).

Fragmentation of the diphenyltriazine core , which could involve the loss of phenyl groups or cleavage of the triazine ring itself, although this core is generally quite stable. The fragmentation of related fused 1,2,4-triazine (B1199460) systems often shows the stability of the core heterocyclic structure. derpharmachemica.com

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

While a crystal structure for the title compound is not available in the reviewed literature, the analysis of a very close analogue, 5,6-Diphenyl-3-(3-pyridyl)-1,2,4-triazine, provides significant insight into the three-dimensional architecture of the 5,6-diphenyl-1,2,4-triazine (B1616786) core. nih.gov

In this analogue, the dihedral angles between the central triazine ring and the two phenyl rings at positions 5 and 6 are 53.35° and 50.43°, respectively. nih.gov This indicates that the phenyl rings are significantly twisted out of the plane of the triazine ring, likely due to steric hindrance between them. This non-planar conformation is a key structural feature. It is highly probable that the 5,6-diphenyl-1,2,4-triazine moiety in this compound adopts a similar twisted conformation. The thioacetamide side chain at position 3 would have rotational freedom around the C3-S and S-CH₂ bonds, allowing it to adopt various conformations in solution, which may be fixed in a specific orientation in the solid state. Definitive determination of the solid-state conformation and intermolecular interactions, such as hydrogen bonding involving the amide group, would require successful single-crystal X-ray diffraction analysis of the title compound.

Computational and Theoretical Investigations of 2 5,6 Diphenyl 1,2,4 Triazin 3 Yl Thio Acetamide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, energies, and other chemical properties. While specific DFT studies on 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetamide are not extensively documented, a comprehensive analysis has been performed on its immediate precursor, 5,6-diphenyl-1,2,4-triazine-3(4H)-thione (DTT), which shares the same core structure. nih.govd-nb.info These findings serve as a robust model for understanding the fundamental electronic characteristics of the title compound's primary scaffold. The calculations for DTT were performed using the B3LYP functional with a 6-31G(d,p) basis set. nih.govd-nb.info

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For the model compound 5,6-diphenyl-1,2,4-triazine-3(4H)-thione (DTT), DFT calculations were used to determine its most stable three-dimensional conformation and to analyze its structural parameters. nih.govd-nb.info The optimization reveals a non-coplanar structure, where the phenyl rings are twisted relative to the central triazine ring to minimize steric hindrance. nih.gov This foundational understanding of the core's geometry is crucial for predicting how derivatives like this compound will interact with biological targets.

ParameterValue (for DTT model)
MethodDFT/B3LYP/6-31G(d,p)
Total Energy-1098.41 a.u.
Dipole Moment4.53 Debye

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orglibretexts.org The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. nih.gov

For the model precursor DTT, the HOMO is primarily localized on the sulfur atom and the triazine ring, indicating this region is the most probable site for electrophilic attack. nih.gov The LUMO is distributed across the phenyl and triazine rings. nih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. nih.gov

Orbital/ParameterEnergy (eV) (for DTT model)
HOMO-6.17
LUMO-2.52
Energy Gap (ΔE)3.65

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting how it will interact with other species. colab.ws The MEP map illustrates regions of positive and negative electrostatic potential, which are crucial for understanding sites for nucleophilic and electrophilic reactions, respectively. nih.gov

In the MEP map of the model compound DTT, the most negative potential (indicated by red and yellow colors) is concentrated around the nitrogen atoms of the triazine ring and the sulfur atom. nih.gov These areas represent the most likely sites for attack by electrophiles or for forming hydrogen bonds as an acceptor. Conversely, the regions of positive potential (indicated by blue) are typically found around the hydrogen atoms, identifying them as sites for nucleophilic attack. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. It is widely used in drug discovery to understand binding mechanisms and to screen for potential drug candidates. While docking studies for this compound itself are not specified, extensive research has been conducted on a series of its closely related N-arylacetamide derivatives. Current time information in London, GB.

A key study investigated these derivatives as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion and a target for managing type 2 diabetes. Current time information in London, GB. The simulations aimed to elucidate how these compounds bind to the enzyme's active site and exert their inhibitory effect. Current time information in London, GB.

Molecular docking simulations provide insights into the binding affinity, often expressed as a docking score or binding energy, which estimates the strength of the ligand-receptor interaction. The study on N-arylacetamide derivatives of the title compound showed that these molecules fit well within the active site of α-glucosidase. Current time information in London, GB.

A crucial outcome of docking simulations is the identification of specific amino acid residues within the target's binding pocket that are critical for ligand recognition and binding. For the N-arylacetamide derivatives docked into α-glucosidase, several key residues were identified as forming significant interactions. Current time information in London, GB.

The nitrogen atoms of the triazine ring were found to form hydrogen bonds with residues such as Asp215 and Arg442. The carbonyl oxygen of the acetamide (B32628) linker also acts as a hydrogen bond acceptor with residues like Gln353. Furthermore, the two phenyl rings on the triazine core, along with the N-aryl substituent, engage in hydrophobic and π-π stacking interactions with aromatic residues like Phe178, Tyr72, and Phe303, stabilizing the complex within the active site. Current time information in London, GB.

Interacting Part of LigandKey Amino Acid ResidueType of Interaction
Triazine Ring NitrogensAsp215, Arg442Hydrogen Bond
Acetamide Carbonyl OxygenGln353Hydrogen Bond
Diphenyl GroupsPhe178, Phe303Hydrophobic/π-π Stacking
N-aryl GroupTyr72Hydrophobic/π-π Stacking

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are pivotal in predicting the biological activity and physicochemical properties of chemical compounds based on their molecular structures. For this compound, these studies help in identifying the key molecular features that influence its therapeutic potential and other characteristics.

While specific QSAR models for this compound are not extensively documented in publicly available literature, studies on analogous 1,2,4-triazine (B1199460) derivatives provide a framework for identifying relevant molecular descriptors. These descriptors are numerical values that quantify different aspects of a molecule's structure and are correlated with its biological activity.

QSAR analyses of various 1,2,4-triazine derivatives have demonstrated significant correlations between certain molecular descriptors and their biological activities, such as antimicrobial, antifungal, and anticancer effects. nih.govnih.govresearchgate.net Based on these studies, a set of descriptors can be proposed to be influential for the biological activity of this compound. These typically fall into several categories:

Electronic Descriptors: These relate to the electronic structure of the molecule. For instance, the charges on specific atoms, particularly the nitrogen atoms in the triazine ring and the sulfur atom in the thioether linkage, are likely to play a crucial role in interactions with biological targets. ctppc.org The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting energy gap, are also critical in determining the molecule's reactivity and ability to participate in charge-transfer interactions. nih.govd-nb.info

Topological Descriptors: These describe the connectivity and branching of the molecule. Indices such as the Wiener index and Kier & Hall connectivity indices can quantify the molecular size and shape, which are important for fitting into the active site of a biological target.

Steric Descriptors: These relate to the three-dimensional arrangement of the atoms. Molar refractivity and molecular volume are examples that can influence how the molecule interacts with its receptor.

Hydrophobic Descriptors: The partition coefficient (logP) is a key descriptor for hydrophobicity, which affects the compound's ability to cross cell membranes and reach its target.

A hypothetical QSAR study for a series of analogues of this compound might reveal the following relationships:

Descriptor CategoryPotential DescriptorPredicted Influence on Biological Activity
Electronic Charge on Triazine N-atomsHigher negative charge may enhance hydrogen bonding.
HOMO-LUMO Energy GapA smaller gap may indicate higher reactivity.
Topological Wiener IndexCorrelates with molecular size and compactness.
Steric Molar RefractivityInfluences binding affinity to target sites.
Hydrophobic LogPOptimal value is crucial for bioavailability.

It is important to note that the predictive power of a QSAR model is highly dependent on the diversity of the training set of compounds and the specific biological activity being modeled.

QSPR studies can establish correlations between the molecular structure of this compound and its spectroscopic and photophysical properties. Density Functional Theory (DFT) is a powerful tool for calculating these properties. nih.govd-nb.info

The electronic absorption spectra of 1,2,4-triazine derivatives are characterized by π → π* transitions. nih.gov For this compound, the phenyl groups and the triazine ring constitute the primary chromophore. The position of the maximum absorption wavelength (λmax) can be correlated with electronic descriptors such as the HOMO-LUMO energy gap. A smaller energy gap generally corresponds to a longer λmax (a red shift). d-nb.info

The photophysical properties, including fluorescence and phosphorescence, are also influenced by the molecular structure. The presence of the thioether linkage can influence intersystem crossing rates, potentially affecting the fluorescence quantum yield and lifetime. Computational studies on similar aromatic dendrimers bearing a 1,3,5-triazine (B166579) core have shown that the molecular structure significantly impacts their photophysical properties and electron-transfer processes. nih.gov

A hypothetical QSPR model for predicting the λmax of this compound and its derivatives could be represented by a linear equation:

λmax = c0 + c1 * E(HOMO-LUMO) + c2 * μ + ...

Where E(HOMO-LUMO) is the energy gap and μ is the dipole moment. The coefficients (c0, c1, c2, ...) would be determined by fitting the equation to a set of compounds with known experimental λmax values.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide valuable information about its conformational flexibility, stability, and interactions with its environment, such as a solvent or a biological receptor.

The conformational landscape of this molecule is expected to be influenced by the rotation around several key single bonds: the C-S bond of the thioether linkage, the S-C bond of the acetamide group, and the C-C bonds connecting the phenyl groups to the triazine ring. The two phenyl groups are likely to be rotated out of the plane of the triazine ring to minimize steric hindrance. nih.gov

MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations. The relative populations of these conformers at a given temperature can also be estimated. This information is crucial for understanding which conformation is likely to be biologically active. Studies on similar heterocyclic compounds have successfully used MD simulations to analyze conformational transitions and stability.

The stability of the molecule in different solvent environments can also be assessed through MD simulations. By simulating the molecule in explicit solvent (e.g., water), one can study the solvent's effect on the conformational preferences and the formation of intramolecular and intermolecular hydrogen bonds.

Prediction of Electronic and Optical Properties (e.g., Non-linear Optical (NLO) Properties)

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict the electronic and optical properties of molecules. nih.govd-nb.info For this compound, these calculations can provide insights into its electronic structure, polarizability, and potential for non-linear optical (NLO) applications.

The electronic properties are largely determined by the frontier molecular orbitals, HOMO and LUMO. The distribution of these orbitals indicates the regions of the molecule that are most likely to act as electron donors (HOMO) and acceptors (LUMO). In 1,2,4-triazine derivatives, the HOMO is often localized on the electron-donating groups, while the LUMO is centered on the electron-accepting triazine ring. nih.govd-nb.info The energy difference between the HOMO and LUMO (the energy gap) is a key indicator of the molecule's chemical reactivity and electronic transition energies. nih.gov

Non-linear optical (NLO) properties arise from the interaction of a material with an intense electromagnetic field, such as that from a laser. Molecules with large hyperpolarizabilities are of interest for applications in optoelectronics and photonics. DFT calculations can be used to compute the first hyperpolarizability (β) of a molecule, which is a measure of its second-order NLO response. researchgate.net

For this compound, the presence of the electron-donating thioacetamide (B46855) group and the electron-accepting triazine ring, connected through a π-system involving the phenyl groups, suggests that it may possess significant NLO properties. The charge transfer between the donor and acceptor parts of the molecule upon electronic excitation is a key factor for a large NLO response.

A table of predicted electronic and NLO properties for this compound, based on DFT calculations on analogous systems, might look like this:

PropertyPredicted ValueSignificance
HOMO Energy -6.5 eVRelates to ionization potential
LUMO Energy -2.0 eVRelates to electron affinity
Energy Gap (HOMO-LUMO) 4.5 eVInfluences electronic transitions and reactivity
Dipole Moment (μ) 3.5 DIndicates overall polarity
First Hyperpolarizability (β) 15 x 10⁻³⁰ esuSuggests potential for NLO applications

These theoretical predictions provide a valuable starting point for the experimental investigation and potential application of this compound in various scientific and technological fields.

Investigations into the Biological Activity and Molecular Mechanisms of 2 5,6 Diphenyl 1,2,4 Triazin 3 Yl Thio Acetamide and Its Analogues Non Clinical

In Vitro Anticancer and Antiproliferative Activity Studies

Cell Line Screening and Cytotoxicity Evaluation

A primary step in evaluating the anticancer potential of novel compounds is screening them against a panel of human cancer cell lines to assess their cytotoxicity and antiproliferative effects. Analogues of 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetamide have been subjected to such evaluations, demonstrating a range of activities dependent on the specific structural modifications and the cancer cell type.

For instance, a series of 5,6-diaryl-1,2,4-triazine hybrids incorporating a 1,2,3-triazole linker were synthesized and evaluated for their antiproliferative activity against three human cancer cell lines: MGC-803 (gastric cancer), EC-109 (esophageal cancer), and PC-3 (prostate cancer). nih.gov Among the synthesized compounds, 3-(((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-5,6-diphenyl-1,2,4-triazine (analogue 11E) exhibited more potent inhibitory effects against these cell lines than the standard chemotherapeutic agent 5-fluorouracil (B62378) (5-Fu). nih.gov Another analogue from this series, which incorporates a formononetin (B1673546) moiety, showed more potent cytotoxicity against PC-3 cancer cells than 5-Fu. nih.gov

Similarly, other studies on related structures, such as thioacetamide-tethered thiadiazole-1,2,4-triazole hybrids and various phenylacetamide derivatives, have confirmed cytotoxic activity against a broad spectrum of cancer cell lines, including those of the breast (MCF-7), colon (HCT-116), liver (HepG2), and glioblastoma (U87). researchgate.net Fused 1,2,4-triazino[3,4-b] nih.govijcce.ac.irnih.govthiadiazinones have also shown activity against Hep-G2, MCF-7, and HCT-116 cell lines, with IC50 values ranging from 8.93 to 34.73 µg/mL. researchgate.net

The table below summarizes the cytotoxic activities of selected 1,2,4-triazine (B1199460) analogues and related compounds from various studies.

Compound/AnalogueCell LineCancer TypeActivity (IC50/GI50)Reference
3-(((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-5,6-diphenyl-1,2,4-triazine (11E)MGC-803Gastric Cancer10.32 µM nih.gov
3-(((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-5,6-diphenyl-1,2,4-triazine (11E)EC-109Esophageal Cancer14.31 µM nih.gov
3-(((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-5,6-diphenyl-1,2,4-triazine (11E)PC-3Prostate Cancer16.34 µM nih.gov
Analogue with formononetin moiety (11J)PC-3Prostate CancerMore potent than 5-Fu nih.gov
Analogue with chalcone (B49325) scaffold (11G)MGC-803Gastric Cancer36.67 µM nih.gov
2-[(3-methyl-2-oxo-2H- nih.govnih.govresearchgate.nettriazino[2,3-c]quinazolin-6-yl)thio]-N-(1,3-thiazol-2-yl)acetamideColon Cancer Cell LinesColon Cancer0.41–0.69 µM nih.gov
2-[(3-methyl-2-oxo-2H- nih.govnih.govresearchgate.nettriazino[2,3-c]quinazolin-6-yl)thio]-N-(1,3-thiazol-2-yl)acetamideOvarian Cancer Cell LinesOvarian Cancer0.25–5.01 µM nih.gov

Mechanism of Action Studies (Cellular Level)

To understand how these compounds exert their cytotoxic effects, researchers have investigated their impact on key cellular processes involved in cancer cell proliferation and survival.

Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or cancerous cells. Many effective anticancer agents function by inducing apoptosis. Studies on 1,2,4-triazine analogues have shown that they can trigger this process. For example, the highly active analogue 3-(((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-5,6-diphenyl-1,2,4-triazine (11E) was found to induce apoptosis in MGC-803 gastric cancer cells. nih.gov Mechanistic investigations revealed that this compound caused characteristic morphological changes associated with apoptosis, decreased the mitochondrial membrane potential, and modulated the expression of key apoptosis-related proteins. nih.gov Specifically, treatment with this analogue led to a concentration-dependent increase in the expression of pro-apoptotic proteins such as Bax, Cleaved Caspase-9, Cleaved Caspase-3, and Cleaved PARP, while concurrently decreasing the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xl. nih.gov This evidence suggests that the compound induces apoptosis through the intrinsic, or mitochondrial, pathway. nih.gov

In addition to apoptosis, disruption of the normal cell cycle is another established strategy for cancer therapy. The same analogue (11E) was shown to arrest the cell cycle in MGC-803 cells at the G2/M phase, preventing the cells from proceeding through mitosis and leading to a halt in proliferation. nih.gov The ability of various chemical agents to induce cell cycle arrest, often at the G2/M or G0/G1 phases, is a hallmark of many cytotoxic compounds. nih.govfrontiersin.orgresearchgate.net

The anticancer activity of 1,2,4-triazine derivatives can often be attributed to their ability to inhibit specific enzymes that are crucial for cancer cell growth and metabolism.

PI3K/mTOR Inhibition: The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central signaling cascade that regulates cell proliferation, growth, and survival. researchgate.net Its deregulation is common in many cancers, making it a prime target for drug development. nih.gov The 1,3,5-triazine (B166579) core, structurally related to the 1,2,4-triazine scaffold, is present in known PI3K/mTOR inhibitors like Gedatolisib. nih.gov Studies on novel pyrazolyl-s-triazine derivatives have demonstrated their ability to target this pathway. For example, one such compound showed remarkable inhibitory activity against PI3K, AKT, and mTOR. nih.gov Another potent, brain-penetrant pan-class I PI3K/mTOR inhibitor, PQR309 (bimiralisib), is also based on a dimorpholino-1,3,5-triazine structure. nih.gov These findings suggest that inhibition of the PI3K/mTOR pathway is a plausible mechanism of action for analogues of this compound.

DHFR Inhibition: Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and amino acids required for cell proliferation. mdpi.com Inhibition of DHFR is a clinically validated anticancer strategy, with methotrexate (B535133) being a classic example. The triazine ring is a key feature in some DHFR inhibitors. mdpi.comnih.gov Quantitative structure-activity relationship (QSAR) studies have been performed on 4,6-diamino-1,2-dihydro-s-triazines for their inhibition of human DHFR. nih.gov While direct evidence for DHFR inhibition by this compound is not prominent in the reviewed literature, the activity of the broader triazine class against this enzyme suggests it as a potential area for further investigation. mdpi.comresearchgate.net

PDK Inhibition: Pyruvate dehydrogenase kinase (PDK) is an enzyme that plays a role in cellular metabolism, particularly in the switch to glycolysis often seen in cancer cells (the Warburg effect). nih.gov While PDK is a target of interest in cancer therapy, specific studies detailing the inhibition of PDK by this compound or its direct analogues were not identified in the reviewed literature.

Receptor binding assays are fundamental in pharmacology to determine if a compound interacts with specific cellular receptors, which can be the initiating step in its mechanism of action. Despite the importance of such assays, specific data from receptor binding studies for this compound or its analogues are not detailed in the currently reviewed scientific literature.

Hypoxia-inducible factors (HIFs) are transcription factors that play a central role in the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. nih.gov HIF-1α, the oxygen-regulated subunit, controls the expression of numerous genes involved in angiogenesis, glucose metabolism, and cell survival, thereby promoting tumor progression and resistance to therapy. nih.govfrontiersin.orgmdpi.com Consequently, inhibiting the HIF-1 pathway is a promising anticancer strategy. mdpi.commdpi.com

The activity of HIF-1α is regulated by several upstream signaling pathways, most notably the PI3K/Akt/mTOR cascade. mdpi.com mTOR can promote the translation of HIF-1α mRNA into protein. mdpi.com Given the evidence that triazine derivatives can inhibit the PI3K/mTOR pathway, it is plausible that they may indirectly modulate the HIF pathway. nih.govnih.gov By inhibiting mTOR, these compounds could potentially decrease the synthesis of HIF-1α protein, leading to the downregulation of its target genes and a reduction in tumor adaptation to hypoxia. Direct inhibition of HIF-1α by this class of compounds has not been explicitly demonstrated, but its modulation via upstream signaling pathways represents a potential indirect mechanism of action.

In Vitro Antimicrobial Activity Studies

The 1,2,4-triazine scaffold is a prominent heterocyclic motif that has been extensively investigated for its broad-spectrum antimicrobial properties. Research into derivatives, particularly those featuring the 5,6-diphenyl substitution and a thioether linkage at the 3-position, has revealed significant potential for the development of new antibacterial and antifungal agents. The introduction of an acetamide (B32628) group via the thioether bridge, as seen in this compound, is a key structural feature explored for enhancing biological activity.

Derivatives of the 1,2,4-triazine core have demonstrated notable antibacterial activity against a range of pathogenic bacteria. Studies on related structures, such as thioacetamide-triazoles, have highlighted their potential, particularly against Gram-negative bacteria like Escherichia coli. mdpi.comnih.gov The antibacterial effect of these compounds is often attributed to their ability to penetrate the bacterial cell wall and interfere with essential metabolic pathways. nih.gov

The efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. While specific MIC values for this compound are not extensively documented in publicly available literature, data from analogous compounds containing the 1,2,4-triazine or thioacetamide-triazole framework provide insight into their potential activity. For instance, various N-substituted thiazolyl-1,3,5-triazin-2-amine derivatives have shown MIC values ranging from 4 to 128 µg/mL against both Gram-positive and Gram-negative bacteria. nih.gov

Table 1: Representative Antibacterial Activity (MIC in µg/mL) of Structurally Related Triazine Derivatives


Compound TypeStaphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Escherichia coli (Gram-negative)Salmonella typhi (Gram-negative)
Thioacetamide-Triazole AnaloguesData Not AvailableData Not AvailableVariable Efficacy ReportedData Not Available
Substituted Thiazolyl-Triazine Derivatives4 - 6416 - 1288 - 648 - 128

Note: Data is representative of analogous compound classes and not specific to this compound. Efficacy can vary significantly based on specific substitutions. mdpi.comnih.govnih.gov

The 1,2,4-triazine nucleus is also a key component in compounds evaluated for antifungal activity. The yeast Candida albicans is a common target in these studies due to its clinical relevance. While specific data for this compound is limited, studies on other heterocyclic systems containing triazole or triazine moieties show promising results. For example, certain novel 5-(2-thienyl)-1,2,4-triazole derivatives have been synthesized and tested against C. albicans, although in some cases, significant activity was not observed. mdpi.com

The lipophilic yeast Malassezia furfur (M. furfur), associated with various skin conditions, is another important target. Azole-based compounds, a class that includes triazoles, are known to be effective against Malassezia species. unne.edu.arnih.govresearchgate.net Ketoconazole and itraconazole, for instance, show potent in vitro activity against numerous Malassezia isolates. unne.edu.arnih.gov This suggests that the triazine core, which is structurally related to triazoles, could serve as a valuable scaffold for developing new anti-Malassezia agents.

Table 2: Representative Antifungal Activity (MIC in µg/mL) of Azole and Triazine-Related Compound Classes


Compound Class / DrugCandida albicansMalassezia furfur
Substituted 1,2,4-Triazine DerivativesVariable Efficacy ReportedData Not Available
Ketoconazole (Reference Azole)<1 - 16<0.03 - 4
Itraconazole (Reference Azole)<0.03 - 1<0.03 - 16

Note: Data is based on analogous structures and reference compounds to indicate the potential of the chemical class, not specific results for this compound. mdpi.comnih.gov

The primary proposed mechanism for the antifungal action of many nitrogen-containing heterocyclic compounds, such as triazoles and related triazines, is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase. This enzyme, a crucial component of the cytochrome P450 system (CYP51), is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

By binding to the heme iron atom in the active site of CYP51, these compounds disrupt the conversion of lanosterol to ergosterol. This disruption leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, which compromises the integrity and fluidity of the fungal cell membrane, ultimately inhibiting fungal growth and replication. Computational docking studies on 1,2,4-triazine derivatives have supported this hypothesis, showing high binding affinity for the CYP51 active site, comparable to established antifungal drugs like fluconazole.

In Vitro Antioxidant Activity Evaluation

Oxidative stress is implicated in numerous pathological conditions, prompting research into the antioxidant potential of synthetic compounds. Derivatives of 1,2,4-triazine have been identified as promising candidates due to their ability to scavenge free radicals and reduce oxidants.

Table 3: Representative ABTS Radical Scavenging Activity of Structurally Related Heterocyclic Compounds


Compound ClassReported IC50 Range (µg/mL)Reference CompoundReference IC50 (µg/mL)
Substituted 1,2,3-Triazole Derivatives~1880 and higher (mM concentrations)BHT~3520 (mM concentrations)
Plant-derived Phenolic Compounds1.03 - 4.68Ascorbic AcidVariable

Note: This table presents data from different classes of compounds evaluated using the ABTS method to provide context for potential antioxidant activity. BHT = Butylated hydroxytoluene. Data is not specific to this compound. nih.govresearchgate.net

Reducing power assays, such as the Ferric Reducing Antioxidant Power (FRAP) assay, evaluate the ability of a compound to donate an electron to reduce an oxidant. nih.govmdpi.com In the FRAP assay, the reduction of a ferric iron (Fe³⁺) complex to the ferrous (Fe²⁺) form is monitored spectrophotometrically. nih.gov

Research on a series of 5,6-diaryl-1,2,4-triazine derivatives has demonstrated their potential as antioxidant agents using the FRAP assay. researchgate.net One particular analogue within this class was identified as a highly potent antioxidant agent, indicating that the 5,6-diaryl-1,2,4-triazine scaffold is a promising backbone for designing effective antioxidants. researchgate.net The electron-donating capacity of these molecules is crucial for this activity and is heavily influenced by the substituents on the aryl rings and the 3-position of the triazine core.

Other Biological Activities (e.g., Anti-inflammatory, Leishmanicidal)

Beyond its other studied effects, this compound has been the subject of non-clinical investigations to determine its potential in other therapeutic areas, notably for its anti-inflammatory and leishmanicidal properties. These studies explore the compound's interactions with specific biological pathways and molecular targets.

The anti-inflammatory potential of this compound and its derivatives has been evaluated through in vitro assays targeting key enzymes involved in the inflammatory cascade, namely cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). One study investigated a series of 1,2,4-triazine derivatives, including the parent compound, for their ability to inhibit these enzymes. The compound this compound demonstrated notable inhibitory activity against the COX-2 enzyme, with a percentage of inhibition recorded at 75%. This level of activity was significant when compared to the reference drug Celecoxib, which showed 81% inhibition in the same assay. Its effect on COX-1 was less pronounced, with an inhibition of 61%, suggesting a degree of selectivity for COX-2. This selectivity is a desirable characteristic in anti-inflammatory agents as it may lead to a reduction in gastrointestinal side effects associated with non-selective COX inhibitors.

Another compound from the same series, N-(4-bromophenyl)-2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetamide, exhibited even more potent and selective COX-2 inhibition. It recorded an 80% inhibition of COX-2 and a 63% inhibition of COX-1, closely mirroring the activity of Celecoxib. The substitution on the acetamide nitrogen appears to play a crucial role in modulating the inhibitory potency and selectivity of these compounds.

Below is an interactive table summarizing the in vitro COX inhibitory activity of this compound and a related analogue.

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
This compound6175
N-(4-bromophenyl)-2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetamide6380
Celecoxib (Reference)6581

Data sourced from Ghorab et al., 2015.

The search for new therapeutic agents against leishmaniasis has led to the investigation of various heterocyclic compounds, including derivatives of 1,2,4-triazine. Research has explored the leishmanicidal potential of this compound against the promastigote form of Leishmania infantum. The compound was evaluated for its in vitro activity, and the half-maximal inhibitory concentration (IC50) was determined.

In these studies, this compound displayed leishmanicidal activity with an IC50 value of 40.7 µM. While demonstrating activity, its potency was moderate when compared to the standard reference drug, miltefosine, which has a significantly lower IC50.

The molecular mechanism underlying the leishmanicidal activity of this class of compounds is often linked to the inhibition of essential parasitic enzymes. One of the primary targets investigated for anti-leishmanial drugs is pteridine (B1203161) reductase 1 (PTR1). This enzyme is crucial for the parasite's survival as it provides a salvage pathway for pterins and folates, which are vital for DNA synthesis. By inhibiting PTR1, a compound can effectively starve the parasite of these essential nutrients. While the specific interaction of this compound with Leishmania PTR1 has been a subject of interest, detailed molecular docking and enzymatic assays are required to confirm it as the definitive molecular target.

The following table summarizes the in vitro leishmanicidal activity.

CompoundTarget OrganismIC50 (µM)
This compoundLeishmania infantum40.7

Structure Activity Relationship Sar Studies of 2 5,6 Diphenyl 1,2,4 Triazin 3 Yl Thio Acetamide Derivatives

Impact of Substituents on Biological Potency

The biological potency of this class of compounds is highly sensitive to the nature and position of various substituents. The core structure, consisting of a 1,2,4-triazine (B1199460) ring with two phenyl groups at positions 5 and 6 and a thioacetamide (B46855) side chain at position 3, offers multiple sites for chemical modification.

The electronic and steric properties of the substituents on the 5,6-diphenyl rings of the triazine core play a crucial role in modulating biological activity. Studies have shown that introducing specific groups on these phenyl rings can significantly enhance potency and selectivity for targets such as COX enzymes.

For instance, in a series of 2-[(5,6-diaryl-1,2,4-triazin-3-yl)thio]-N-(benzo/thiazol-2-yl)acetamide derivatives, compounds bearing a 4-methoxyphenyl (B3050149) group on the triazine ring demonstrated strong inhibitory activity against the COX-2 enzyme. The compound 2-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]thio}-N-(thiazol-2-yl)acetamide was found to be a particularly potent and selective COX-2 inhibitor. This suggests that electron-donating groups at the para-position of the phenyl rings are favorable for COX-2 inhibition.

Further investigations into G-protein-coupled receptor 84 (GPR84) antagonists also highlighted the importance of these aryl substituents. SAR studies of unsymmetrical 5,6-disubstituted 1,2,4-triazine analogues revealed that the 5- and 6-aryl substituents bind in distinct pockets of the receptor, indicating that differential substitution on these rings can be exploited to fine-tune binding affinity and antagonist activity. Similarly, in another study focused on COX-2 inhibitors, the derivative 5-(4-chlorophenyl)-6-(4-(methylsulfonyl)phenyl)-3-(methylthio)-1,2,4-triazine emerged as a highly potent and selective agent, demonstrating that a combination of an electron-withdrawing group (Cl) on one phenyl ring and a sulfonyl group on the other can lead to significant activity.

Table 1: Impact of Phenyl Ring Substituents on COX-2 Inhibition

Compound ID 5-Phenyl Substituent 6-Phenyl Substituent Target Activity
4k 4-Methoxyphenyl 4-Methoxyphenyl COX-2 High Selectivity (IC₅₀: 3.06 µM)
9c 4-Chlorophenyl 4-(Methylsulfonyl)phenyl COX-2 High Potency (SI: 395)

| 6c | 4-Chlorophenyl | 4-(Methylsulfonyl)phenyl | COX-2 | Selective (IC₅₀: 10.1 µM) |

IC₅₀: Half maximal inhibitory concentration; SI: Selectivity Index.

The thioacetamide linker is a critical component connecting the triazine core to various terminal groups, and its modification has a profound impact on biological activity. The length, rigidity, and chemical nature of this moiety influence how the molecule fits into the binding site of its target.

Research on thioacetamide-triazoles has provided general principles applicable to this class of compounds. Modifications such as introducing a methyl branch to the thioacetamide linker were found to substantially decrease antibacterial activity, whereas replacing it with isomeric propionamide (B166681) or N-benzamide systems retained or altered the activity profile. This highlights the sensitivity of the target's active site to the steric and electronic properties of the linker.

In the context of the 5,6-diphenyl-1,2,4-triazine (B1616786) scaffold, modifications at the terminal nitrogen of the acetamide (B32628) group have been extensively explored. For example, synthesizing a series of 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-(substituted benzo/thiazol-2-yl)acetamide derivatives allowed for the evaluation of various heterocyclic systems at this position. One of the most active antitumor compounds from this series was found to have a 6-methylbenzothiazole (B1275349) moiety, indicating that specific substitutions on the terminal heterocyclic ring are crucial for anticancer activity. Other work involved converting the acetamide's terminal ester group into a hydrazide, which could then be used to synthesize Schiff bases and thiazolidinone derivatives, creating a diverse library of compounds with potentially different biological activities.

Table 2: Influence of Thioacetamide and Remote Substituents on Biological Activity

Parent Scaffold Moiety Modification Remote Substituent Biological Target Observed Effect
Thioacetamide-triazole Methyl branch on linker - Bacteria Decreased activity
2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio) N-(thiazol-2-yl)acetamide - COX-2 Potent inhibition
2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio) N-(benzothiazol-2-yl)acetamide 6-Methyl A549 cancer cells Most active antitumor compound

Stereochemical Considerations in Biological Activity

Stereochemistry is a fundamental aspect of drug design, as biological macromolecules like enzymes and receptors are chiral. Consequently, enantiomers or diastereomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles.

While specific stereochemical studies on 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetamide are not extensively detailed in the provided literature, the principles are well-established within medicinal chemistry. For other classes of bioactive compounds, such as 1,3,5-triazine (B166579) derivatives, the introduction of a chiral center has been a key aspect of their design. For example, the synthesis of (RS)-4-(1-((2,3-dichlorophenyl)thio)pentyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine creates a stereocenter at the carbon atom attached to the sulfur. The evaluation of such racemic mixtures and their separated enantiomers often reveals that one stereoisomer is significantly more active than the other. This stereoselectivity arises from the specific three-dimensional arrangement of functional groups, which allows for a more optimal interaction with the chiral binding site of the biological target.

Pharmacophore Modeling and Ligand-Based Drug Design (LBDD)

Pharmacophore modeling and ligand-based drug design (LBDD) are powerful computational tools used to identify the essential structural features required for a molecule to exhibit a specific biological activity. These models are developed based on a set of known active compounds.

A hybrid pharmacophore approach has been successfully applied in the design of novel 5,6-diphenyl-1,2,4-triazin-3(2H)-ones as potential COX-2 inhibitors. By analyzing the structures of known inhibitors, a pharmacophore model can be constructed that defines the critical spatial arrangement of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. This model then serves as a template to design new molecules that fit the pharmacophore and are therefore more likely to be active. LBDD strategies also include the use of structural surrogates to improve physicochemical properties. For instance, 1,2,3-triazole rings have been used as bioisosteres to replace amide bonds in drug candidates, a strategy that can enhance metabolic stability while maintaining the necessary geometry for biological activity.

Correlation between Computational Predictions and Experimental SAR Data

The integration of computational modeling with experimental synthesis and testing is a cornerstone of modern drug discovery. Molecular docking and quantitative structure-activity relationship (QSAR) studies are frequently used to rationalize experimental findings and guide the design of new, more potent derivatives.

There is a strong correlation between computational predictions and experimental SAR data for 5,6-diphenyl-1,2,4-triazine derivatives. Molecular docking studies performed on the highly active COX-2 inhibitor, 2-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]thio}-N-(thiazol-2-yl)acetamide, successfully predicted its binding mode and supported the experimental observation of its high selectivity for COX-2 over COX-1. In another study, the binding affinities of a series of 5-aryl-6-(4-methylsulfonyl)-3-(methylthio)-1,2,4-triazines were rationalized using enzyme docking simulations and 3D-QSAR analysis.

Similarly, for derivatives designed as multifunctional agents for Alzheimer's disease, docking studies revealed that the thio-triazine fragment of the lead compound penetrates deep into the S2 binding site of the BACE1 enzyme, forming key hydrogen bonds with Thr72 and Gln73 residues, thus explaining its inhibitory activity. This synergy between in silico prediction and empirical testing accelerates the optimization process, allowing for a more rational approach to drug design.

Advanced Applications and Future Research Trajectories for Triazine Thioacetamide Compounds

Potential in Medicinal Chemistry Lead Optimization (Beyond Direct Therapeutic Application)

While the direct therapeutic applications of 2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)acetamide are a primary area of investigation, its core structure holds significant promise for lead optimization in drug discovery. The 5,6-diphenyl-1,2,4-triazine (B1616786) scaffold can be considered a "privileged" structure, meaning it is capable of binding to multiple biological targets. This characteristic makes it an excellent starting point for the development of new therapeutic agents.

In lead optimization, medicinal chemists aim to modify a hit compound to improve its potency, selectivity, and pharmacokinetic properties. The thioacetamide (B46855) group of this compound offers a versatile point for chemical modification. For instance, the amide portion can be readily altered to introduce different functional groups, thereby modulating the compound's solubility, lipophilicity, and ability to form hydrogen bonds with a target protein.

Furthermore, the diphenyl groups on the triazine ring can be substituted with various moieties to explore the structure-activity relationship (SAR). By systematically altering these substituents, researchers can fine-tune the compound's interaction with the target, potentially leading to the discovery of more potent and selective inhibitors for a range of enzymes or receptors. For example, novel 5,6-diphenyl-1,2,4-triazine-3-thiol (B1216367) derivatives have been designed and synthesized as dual inhibitors of COX-2 and 5-LOX enzymes, demonstrating the scaffold's utility in developing anti-inflammatory agents. nih.gov

The following table summarizes key aspects of how the this compound scaffold can be utilized in lead optimization:

Structural Component Potential for Modification Impact on Properties
Thioacetamide Side ChainAmide substitution, linker length variationSolubility, hydrogen bonding capacity, pharmacokinetic profile
Diphenyl GroupsAromatic substitution (e.g., with halogens, alkyl, or alkoxy groups)Target binding affinity, selectivity, steric interactions
Triazine CoreN-alkylation, isosteric replacementElectronic properties, metabolic stability, target interactions

Exploration in Materials Science Applications

The electronic and photophysical properties of the 1,2,4-triazine (B1199460) core suggest that derivatives of this compound could find applications in materials science. The combination of an electron-deficient triazine ring and electron-rich phenyl groups can lead to interesting charge-transfer characteristics.

Triazine derivatives are known for their luminescent properties and have been investigated for use in organic light-emitting diodes (OLEDs). oled-intermediates.com The inherent fluorescence of the diphenyl-triazine core in this compound could be harnessed for such applications. By modifying the substituents on the phenyl rings or the thioacetamide side chain, the emission wavelength and quantum yield could be tuned. For instance, introducing electron-donating or electron-withdrawing groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby changing the color of the emitted light. researchgate.net

The potential for these compounds in optoelectronic devices stems from their ability to transport charge. The triazine core is electron-deficient and can facilitate electron transport, a crucial property for materials used in the electron transport layer (ETL) of OLEDs. oled-intermediates.com

Non-linear optical (NLO) materials are of great interest for applications in telecommunications, optical computing, and data storage. scirp.org Organic molecules with large π-conjugated systems and significant charge asymmetry can exhibit strong NLO responses. The structure of this compound, with its donor-acceptor-like character (phenyl groups as donors, triazine as an acceptor), suggests potential for NLO activity. Theoretical studies on similar triazine derivatives have shown that they can possess significant polarizability and hyperpolarizability, which are key parameters for NLO materials. researchgate.net

The following table outlines the potential NLO properties of triazine derivatives based on computational studies of related compounds:

NLO Property Calculated Value Range for Triazine Derivatives (esu) Significance
Polarizability (α)6.09–10.75 × 10⁻²⁴Indicates the ease with which the electron cloud can be distorted by an electric field.
First Hyperpolarizability (β)Varies with substitutionA measure of the second-order NLO response, crucial for applications like frequency doubling.
Second Hyperpolarizability (γ)Varies with substitutionA measure of the third-order NLO response, important for applications like optical switching.

Note: These values are from theoretical studies on related triazine derivatives and serve as an indication of potential. researchgate.net

The high nitrogen content of the 1,2,4-triazine ring makes it a building block for high-energy-density materials (HEDMs). purdue.edu The decomposition of such nitrogen-rich compounds can release a large amount of energy in the form of nitrogen gas (N₂), which is environmentally benign. While this compound itself is not a primary candidate for an explosive due to the presence of the phenyl groups which increase its carbon content, the triazine core is a key synthon in this area of research. By replacing the phenyl groups with nitro or azido (B1232118) groups, for example, the energy content of the molecule can be significantly increased. purdue.edu Theoretical studies on related triazine structures, such as 2,4,6-trinitro-1,3,5-triazine (TNTA), have shown superior explosive performance compared to traditional high explosives. mdpi.com

Role as Chemical Probes or Reagents in Biological Systems (Non-Therapeutic)

Beyond direct therapeutic intervention, molecules like this compound can be developed as chemical probes to study biological processes. A chemical probe is a small molecule that can be used to selectively interact with a specific biological target, allowing researchers to investigate its function in a cellular or in vivo context.

The thioacetamide moiety can act as a reactive handle for attaching fluorescent dyes or other reporter groups. This would allow for the visualization of the compound's distribution within cells or tissues, providing valuable information about its target engagement and localization. Furthermore, the triazine scaffold could be modified to create selective inhibitors for specific enzymes, which could then be used as probes to elucidate the role of those enzymes in various signaling pathways.

Interdisciplinary Research Opportunities

The diverse potential applications of this compound and its derivatives highlight the need for interdisciplinary research. Collaboration between medicinal chemists, materials scientists, and chemical biologists will be crucial to fully explore the potential of this versatile chemical scaffold.

For example, the development of luminescent materials for bio-imaging would require expertise in both synthetic organic chemistry and cell biology. Similarly, the design of new NLO materials based on the triazine core would benefit from a combination of computational chemistry and materials engineering. The journey from a promising chemical structure to a real-world application is often complex and requires a multifaceted approach. The continued investigation of this compound and its analogues is poised to open up new avenues in both medicine and materials science.

Q & A

Q. Advanced Research Focus

  • Phenyl group substitution : Electron-withdrawing groups (e.g., -Cl, -CF3_3) at the triazine’s 5/6 positions enhance antimicrobial potency but reduce solubility .
  • Thioacetamide chain length : Shorter chains improve bioavailability but may reduce binding affinity to hydrophobic enzyme pockets .
    Data Contradiction : Some studies report increased cytotoxicity with fluorinated analogs, while others note improved selectivity . Resolution requires comparative IC50_{50} profiling across cell lines.

What computational tools are effective for predicting interaction mechanisms?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess stability of ligand-protein complexes (e.g., with cytochrome P450) .
  • Density Functional Theory (DFT) : Predicts electron-density distribution and reactive sites for rational drug design .
    Case Study : A triazolo-pyrimidine analog showed a binding energy of −8.2 kcal/mol with EGFR kinase using Schrödinger Suite .

How should researchers address discrepancies in reported bioactivity data?

Q. Advanced Research Focus

  • Source validation : Cross-check against PubChem or ChEMBL entries to exclude unreliable datasets (e.g., non-peer-reviewed platforms like BenchChem) .
  • Experimental replication : Standardize assay protocols (e.g., ATP-based luminescence for kinase inhibition) to minimize variability .
  • Meta-analysis : Use tools like RevMan to aggregate data from structurally related compounds (e.g., triazine-thioacetamides) .

What are the key challenges in scaling up synthesis for preclinical studies?

Q. Advanced Research Focus

  • Reaction scalability : Transitioning from batch to flow reactors improves yield consistency but requires precise temperature/pH control .
  • Purification bottlenecks : Replace column chromatography with solvent/antisolvent crystallization for cost-effective scale-up .
    Case Study : A similar triazole derivative achieved 85% yield at 10 g scale using continuous flow synthesis .

Which structural analogs are most promising for comparative SAR studies?

Q. Basic Research Focus

Compound NameKey FeaturesReference
N-(4-chlorophenyl)-triazole analogEnhanced kinase inhibition
2-(Thiophenyl)acetamide derivativeImproved solubility
Triazolopyrimidine analogHigh binding affinity to EGFR

What safety and stability considerations are critical for handling this compound?

Q. Basic Research Focus

  • Stability : Store at −20°C under argon to prevent thioacetamide oxidation .
  • Toxicity screening : Ames test for mutagenicity and acute toxicity in zebrafish embryos are recommended .

How can researchers integrate high-throughput screening (HTS) for bioactivity profiling?

Q. Advanced Research Focus

  • Assay platforms : Use 384-well plates with fluorescence-based readouts (e.g., FLIPR for calcium flux assays) .
  • Machine learning : Train models on ChEMBL datasets to predict ADMET properties .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)acetamide
Reactant of Route 2
Reactant of Route 2
2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.